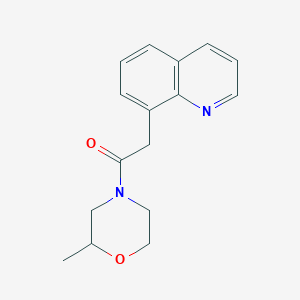
Azepan-1-yl-(4-methylsulfinylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-(4-methylsulfinylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of ketones and is also known as sulfoxide ketone. Its chemical formula is C16H21NO2S, and its molecular weight is 295.41 g/mol.
Wirkmechanismus
The mechanism of action of Azepan-1-yl-(4-methylsulfinylphenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activation of the NF-κB signaling pathway, which is responsible for the production of inflammatory cytokines. This compound may also inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects
Azepan-1-yl-(4-methylsulfinylphenyl)methanone has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases. It can also inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Azepan-1-yl-(4-methylsulfinylphenyl)methanone is its high purity and stability, which makes it suitable for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Azepan-1-yl-(4-methylsulfinylphenyl)methanone. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Azepan-1-yl-(4-methylsulfinylphenyl)methanone is a promising chemical compound that has potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a promising therapeutic agent for several diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Azepan-1-yl-(4-methylsulfinylphenyl)methanone is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-methylsulfinylbenzoyl chloride with azepan-1-amine in the presence of a base such as sodium hydroxide. The resulting product is then further purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-(4-methylsulfinylphenyl)methanone has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is its use as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases.
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-methylsulfinylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-18(17)13-8-6-12(7-9-13)14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYWOVCJGYGZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)